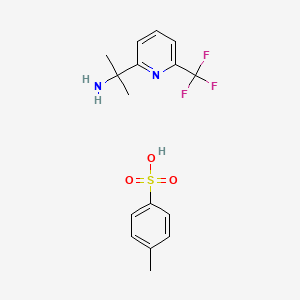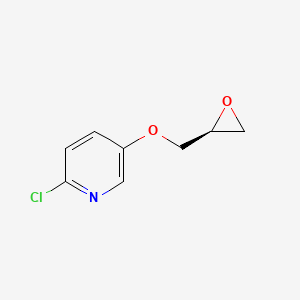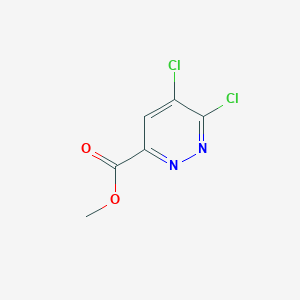
Gestodene acetate
Overview
Description
Gestodene acetate is a synthetic progestin used primarily in oral contraceptives for women. It is also employed in menopausal hormone therapy . The medication is typically available in combination with an estrogen, such as ethinylestradiol, and is taken orally .
Molecular Structure Analysis
The molecular structure of gestodene acetate consists of a cyclopentanophenanthrene backbone with an ethynyl group at position 17 and an acetate group at position 3. The chemical formula is C21H26O2 . The structural differences between gestodene and its acetate form result in variations in pharmacokinetics and biological activity .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Pharmacokinetics and Bioavailability
Gestodene acetate has been studied for its pharmacokinetics and bioavailability in different animal species. Düsterberg, Hümpel, and Speck (1981) investigated its bioavailability and plasma levels in rats, beagles, and rhesus monkeys. They found significant variations in the terminal half-lives and bioavailability of gestodene acetate across these species, highlighting challenges in extrapolating results from animal studies to humans (Düsterberg, Hümpel, & Speck, 1981).
2. Receptor Binding and Serum Protein Interaction
In 1989, Pollow et al. conducted a comprehensive characterization of gestodene at the receptor level. They found that gestodene binds effectively to progesterone receptors in human uterus cytosol and exhibits some affinity for androgen and glucocorticoid receptors, but not for estrogen receptors. This binding profile suggests a distinct activity pattern for gestodene compared to other progestogens (Pollow, Juchem, Grill, Elger, Beier, Henderson, Schmidt-Gollwitzer, & Manz, 1989).
3. Environmental Impact and Removal Methods
Morais et al. (2018) studied the removal of synthetic sex hormones, including gestodene, from aqueous samples using hydrothermal carbonization. They found effective removal rates, with gestodene being removed up to 99.3%, which indicates the potential environmental impact and the importance of effective removal methods (Morais, Santiago, Zang, Fonseca-Zang, & Schimidt, 2018).
4. Development of Analytical Methods
There have been several studies focused on developing precise and accurate methods for determining gestodene in various forms. For example, Bebawy, Mostafa, and Refaat (2001) developed new methods for determining gestodene in raw materials and dosage forms, demonstrating the importance of accurate measurement techniques in pharmaceutical applications (Bebawy, Mostafa, & Refaat, 2001).
5. Interaction with Steroid Hormone Receptors
Fuhrmann, Slater, and Fritzemeier (1995) re-evaluated the affinity of gestodene to various steroid hormone receptors, including progesterone, androgen, glucocorticoid, mineralocorticoid, and estrogen receptors. Their findings contribute to understanding the specific pharmacological profile of gestodene, particularly its progestogenic and antimineralocorticoid activities (Fuhrmann, Slater, & Fritzemeier, 1995).
Mechanism of Action
Gestodene acetate acts as an agonist at the progesterone receptor , which is the biological target of progestogens like progesterone. It exerts its contraceptive effects by altering the endometrial lining, inhibiting ovulation, and thickening cervical mucus, thereby preventing sperm penetration. Additionally, gestodene acetate has weak androgenic , antimineralocorticoid , and glucocorticoid activities .
Safety and Hazards
- Venous Thrombosis Risk : All combined oral contraceptives, including those containing gestodene acetate, are associated with an increased risk of venous thrombosis. The risk depends on the progestogen used and the dose of ethinylestradiol .
- Adverse Effects : Side effects may include menstrual irregularities, headaches, nausea, breast tenderness, and mood changes .
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,11,13-14,18-21H,4,6-10,12H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSTYGORRFXVOZ-GOMYTPFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1C=CC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)OC(=O)C)CCC4=CC(=O)CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gestodene acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid](/img/structure/B1472092.png)
![4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline](/img/structure/B1472093.png)



![2-(piperidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472099.png)



![2-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine dihydrochloride](/img/structure/B1472108.png)



